molecular formula C11H8FNO2S B1322170 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 433283-22-8

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1322170
CAS No.: 433283-22-8
M. Wt: 237.25 g/mol
InChI Key: XYIAPLYZWWLUBC-UHFFFAOYSA-N
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Description

Fundamental Structural Architecture

The molecular architecture of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is defined by the central thiazole ring system, which serves as the primary structural scaffold. The thiazole ring adopts a planar configuration with specific bond lengths and angles that reflect the aromatic character of this heterocyclic system. X-ray crystallographic studies of related thiazole derivatives demonstrate that the carbon-nitrogen and carbon-sulfur bond lengths within the thiazole ring typically range from 1.32 to 1.38 Ångströms for carbon-nitrogen bonds and 1.71 to 1.75 Ångströms for carbon-sulfur bonds. The planarity of the thiazole ring is crucial for maintaining the conjugated π-electron system that extends across the heterocycle.

The attachment of the 4-fluorophenyl group at the 5-position creates significant conformational considerations, as the dihedral angle between the thiazole ring and the fluorinated benzene ring influences the overall molecular geometry. Crystallographic analysis of structurally similar compounds indicates that this dihedral angle typically ranges from 20 to 45 degrees, depending on crystal packing forces and intermolecular interactions. The fluorine atom in the para position of the phenyl ring introduces both electronic and steric effects that can influence the preferred conformational arrangements of the molecule.

The carboxylic acid functional group at the 4-position of the thiazole ring exhibits characteristic geometric parameters, with carbon-oxygen double bond lengths of approximately 1.21 Ångströms and carbon-oxygen single bond lengths of 1.31 Ångströms. The orientation of the carboxylic acid group relative to the thiazole ring plane can vary significantly, with conformational analysis revealing multiple stable orientations separated by relatively low energy barriers.

Crystal Packing and Intermolecular Interactions

Crystal structure determination through X-ray diffraction analysis reveals the three-dimensional arrangement of molecules within the solid state. For thiazole carboxylic acid derivatives, hydrogen bonding patterns play a crucial role in determining crystal packing arrangements. The carboxylic acid functional group serves as both hydrogen bond donor and acceptor, forming characteristic dimeric structures through O-H···O hydrogen bonds with neighboring molecules. These hydrogen bonding interactions typically exhibit bond lengths ranging from 2.6 to 2.8 Ångströms and significantly influence the overall crystal stability.

The fluorine atom in the 4-fluorophenyl substituent can participate in weak C-H···F hydrogen bonds, contributing additional stabilization to the crystal lattice. These weak interactions, while individually less significant than classical hydrogen bonds, collectively contribute to the overall crystal packing efficiency and stability. The presence of multiple fluorinated aromatic systems within the crystal can also lead to π-π stacking interactions between parallel aromatic rings, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Ångströms.

Crystal structure analysis also reveals the presence of different conformational forms within the same crystal lattice, as observed in related thiazole derivatives. These conformational polymorphs can coexist with nearly equal energies, reflecting the relatively low energy barriers between different molecular conformations. The coexistence of multiple conformers in the crystal state provides valuable insights into the conformational flexibility of the molecule and the relative stability of different geometric arrangements.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAPLYZWWLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624786
Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433283-22-8
Record name 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid
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Record name 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
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Record name 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl
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Preparation Methods

Hydrolysis of Methyl Ester Precursor

The most established and reported method for preparing 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is through the hydrolysis of its methyl ester, 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylate . This process is typically conducted in two stages:

Step Description Reagents & Conditions Outcome Yield
1 Hydrolysis of methyl ester Sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) at room temperature (20°C) for 30 minutes Conversion of methyl ester to sodium carboxylate salt Intermediate
2 Acidification Addition of concentrated hydrochloric acid (HCl, 37%) in water at 0°C for 15 minutes Precipitation of the free carboxylic acid 93% isolated yield

Detailed Procedure:

  • Dissolve 15 g of the methyl ester in 60 mL THF and 20 mL MeOH.
  • Add 2.63 g NaOH dissolved in 60 mL water. Stir at room temperature for 30 minutes.
  • Concentrate the reaction mixture under reduced pressure, dissolve residue in water, and concentrate again.
  • Dissolve residue in 250 mL water, cool to 0°C, then add 7.72 g concentrated HCl in 7.72 g water. Stir for 15 minutes at 0°C.
  • Filter the precipitate, wash with water, and dry under high vacuum to obtain the acid as a white solid.

This method is straightforward, efficient, and yields the target acid in high purity and yield (93%), making it the preferred synthetic route in research and industrial settings.

Analytical and Structural Characterization

The synthesized this compound is typically characterized by:

Summary Table of Preparation Method

Parameter Details
Starting Material 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester
Hydrolysis Reagents NaOH (sodium hydroxide), THF, MeOH, water
Hydrolysis Conditions Room temperature, 30 minutes
Acidification Reagents Concentrated HCl (37%) in water
Acidification Conditions 0°C, 15 minutes
Isolation Filtration, washing, vacuum drying
Yield 93%
Product Form White solid
Characterization NMR, IR, MS, melting point

Research Findings and Notes

  • The hydrolysis method is highly reproducible and scalable, suitable for laboratory and industrial synthesis.
  • The use of mixed solvents (THF/MeOH) facilitates solubility of the ester and efficient reaction kinetics.
  • Cooling during acidification prevents side reactions and ensures high purity precipitation.
  • The fluorophenyl substituent remains intact under these conditions, preserving the desired electronic properties of the molecule.
  • Alternative synthetic strategies involving cyclization and substitution reactions are more complex and generally reserved for analog synthesis or structural modifications.

Scientific Research Applications

Antidiabetic Properties

Recent studies indicate that thiazole derivatives, including 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, exhibit significant antidiabetic effects. For instance, a related compound demonstrated the ability to reduce hyperglycemia and improve insulin sensitivity in diabetic animal models through antioxidant and anti-inflammatory mechanisms .

Anticancer Potential

Research has shown that thiazole derivatives can possess anticancer properties. A study evaluating various thiazole compounds reported their effectiveness against human cancer cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment . The structure of this compound may contribute to its activity against specific tumor types.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats treated with a thiazole derivative similar to this compound revealed significant improvements in glucose tolerance and reductions in lipid profiles. The compound was administered for four weeks, resulting in normalized serum glucose levels and improved markers of oxidative stress .

Case Study 2: Anticancer Activity

In vitro studies on human cervical cancer cell lines treated with thiazole derivatives indicated a marked decrease in cell viability compared to untreated controls. The compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound UsedModel/MethodResult
AntidiabeticThiazole derivative (similar structure)Diabetic rat modelReduced hyperglycemia; improved insulin sensitivity
AnticancerThiazole derivativesHuman cervical cancer cellsInduced apoptosis; decreased cell viability

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. The thiazole ring itself can participate in π-π stacking interactions, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitution: Fluorine vs. Chlorine
  • 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid Molecular Formula: C₁₁H₈ClNO₂S Molecular Weight: 253.70 g/mol Key Differences: Replacing fluorine with chlorine increases lipophilicity (Cl has higher molar refractivity) and molecular weight. Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine may alter binding interactions in biological systems .
Hydroxyl Substitution
  • The lower molecular weight (vs. fluorinated analog) reflects the substitution of fluorine with a lighter hydroxyl group .
Trifluoromethyl Substitution
  • 5-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-4-carboxylic acid Molecular Formula: C₁₂H₉F₃NO₂S Molecular Weight: 288.27 g/mol (calculated) Key Differences: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing substituent than fluorine, significantly increasing lipophilicity and metabolic stability. This modification is common in drug design to enhance bioavailability .

Positional Isomerism and Substituent Arrangement

Ortho-Fluorophenyl Derivative
  • 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid Molecular Formula: C₁₁H₈FNO₂S Molecular Weight: ~237.27 g/mol (calculated) Key Differences: Fluorine at the ortho position introduces steric hindrance, reducing planarity and conjugation with the thiazole ring. This may decrease binding affinity to flat aromatic binding pockets compared to the para-substituted analog .
Carboxylic Acid Positional Isomer
  • 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid Molecular Formula: C₁₂H₉F₃NO₂S Molecular Weight: 288.27 g/mol (calculated) Key Differences: Swapping methyl and carboxylic acid positions (4 vs. 5) alters electronic distribution. The carboxylic acid at position 5 may engage in different hydrogen-bonding interactions compared to position 4, influencing target selectivity .

Parent Compound and Ester Derivatives

Unsubstituted Thiazole Core
  • 2-Methyl-1,3-thiazole-4-carboxylic acid Molecular Formula: C₅H₅NO₂S Molecular Weight: 143.16 g/mol Key Differences: The absence of a phenyl group simplifies the structure, reducing steric bulk and lipophilicity. This compound serves as a foundational scaffold for synthesizing derivatives .
Ethyl Ester Derivative
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Molecular Formula: C₁₄H₁₃F₃NO₂S Molecular Weight: 316.32 g/mol (calculated) Key Differences: Esterification of the carboxylic acid improves cell membrane permeability, making it a prodrug candidate. The ethyl group masks the acidic proton, enhancing stability in physiological conditions .

Biological Activity

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS Number: 433283-22-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H8FNO2S
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 433283-22-8

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from the methyl ester derivative. The compound can be synthesized through the following general steps:

  • Hydrolysis of the methyl ester in a basic medium (sodium hydroxide in THF and methanol).
  • Acidification using hydrochloric acid to yield the carboxylic acid form of the compound with a high yield (approximately 93%) .

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. A study focused on phenylthiazole compounds demonstrated that modifications at the para position of the phenyl ring significantly influenced antiviral activity against flaviviruses, including yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 μM were deemed active, with further testing revealing effective EC50 values for viral replication inhibition .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Thiazole derivatives have shown promising results against several cancer cell lines:

  • Cytotoxicity : The presence of electron-donating groups such as methyl at specific positions enhances cytotoxic activity. For example, compounds with IC50 values less than those of standard chemotherapeutics like doxorubicin indicate significant efficacy .
CompoundCell LineIC50 (µM)
This compoundA-431<10
Lead CompoundA-43112
DoxorubicinA-43115

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that:

  • The thiazole ring is crucial for biological activity.
  • Substituents on the phenyl ring significantly affect potency; for instance, halogen substitutions can enhance activity.
  • Methyl groups at specific positions improve metabolic stability and selectivity .

Case Studies

  • Antiflaviviral Agents : In one study, a series of phenylthiazole derivatives were evaluated for their antiviral effects. The compound exhibited promising results in inhibiting viral replication and showed a favorable therapeutic index .
  • Antitumor Studies : Another investigation into thiazole derivatives revealed that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, analogous thiazole-carboxylic acids are synthesized via:

  • Step 1 : Condensation of a fluorophenyl-substituted ketone with a thioamide precursor to form the thiazole ring.
  • Step 2 : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to yield the carboxylic acid moiety. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like DMF-DMA, as seen in pyrazole-carboxylic acid syntheses . Purity is often verified via HPLC (>97%) and melting point analysis .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic ring integrity. For fluorinated analogs, 19F^{19}F-NMR is critical .
  • Infrared Spectroscopy (IR) : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point Analysis : Compare observed values (e.g., 201–203°C for analogs) against literature to confirm consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

  • Recrystallization : Use solvents like ethanol or acetonitrile to improve crystal purity .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, mp 237–238°C ).

Q. What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Studies on pyrazole-carboxylic acids used B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

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